Ethyl 3-(2-amino-4-methoxyphenyl)propanoate;hydrochloride
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Overview
Description
Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol . It is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to maintain the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride, which can be further utilized in different applications .
Scientific Research Applications
Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride include:
- Ethyl 4-methoxybenzoate
- Ethyl 3-amino-4-methoxybenzoate
- Ethyl 4-amino-3-methoxybenzoate
Uniqueness
Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various specialized applications .
Properties
Molecular Formula |
C12H18ClNO3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
ethyl 3-(2-amino-4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13;/h4,6,8H,3,5,7,13H2,1-2H3;1H |
InChI Key |
QTFZVOAUSJBRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)OC)N.Cl |
Origin of Product |
United States |
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